molecular formula C10H8FN B13665185 3-Fluoro-5-methyl-4-vinylbenzonitrile

3-Fluoro-5-methyl-4-vinylbenzonitrile

Katalognummer: B13665185
Molekulargewicht: 161.18 g/mol
InChI-Schlüssel: RNRSKAHJEVLOHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-5-methyl-4-vinylbenzonitrile is an organic compound with the molecular formula C10H8FN It is a derivative of benzonitrile, characterized by the presence of a fluoro group at the 3-position, a methyl group at the 5-position, and a vinyl group at the 4-position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-4-vinylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-methyl-4-vinylbenzonitrile can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the fluoro and methyl groups, the compound can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The nitrile group can be involved in nucleophilic substitution reactions.

    Oxidation and Reduction: The vinyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

    Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide can be used for cyanation reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce cyano-substituted compounds.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-methyl-4-vinylbenzonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-methyl-4-vinylbenzonitrile involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the vinyl and nitrile groups can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-5-methyl-4-vinylbenzonitrile is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications.

Eigenschaften

Molekularformel

C10H8FN

Molekulargewicht

161.18 g/mol

IUPAC-Name

4-ethenyl-3-fluoro-5-methylbenzonitrile

InChI

InChI=1S/C10H8FN/c1-3-9-7(2)4-8(6-12)5-10(9)11/h3-5H,1H2,2H3

InChI-Schlüssel

RNRSKAHJEVLOHU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C=C)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.